2-(Trimethylsilyl)ethoxymethyl chloride

Catalog No.
S714492
CAS No.
76513-69-4
M.F
C6H15ClOSi
M. Wt
166.72 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)ethoxymethyl chloride

CAS Number

76513-69-4

Product Name

2-(Trimethylsilyl)ethoxymethyl chloride

IUPAC Name

2-(chloromethoxy)ethyl-trimethylsilane

Molecular Formula

C6H15ClOSi

Molecular Weight

166.72 g/mol

InChI

InChI=1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3

InChI Key

BPXKZEMBEZGUAH-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCOCCl

Synonyms

2-[(Chloromethoxy)ethyl]trimethylsilane; 2-(Trimethylsilanyl)ethoxymethyl Chloride; Chloromethyl 2-(Trimethylsilyl)ethyl Ether; Chloromethyl Trimethylsilylethyl Ether; SEM-Cl; SEM Cl; SEM Chloride; [2-[(Chloromethyl)oxy]ethyl]trimethylsilane; [[2-(Tr

Canonical SMILES

C[Si](C)(C)CCOCCl

2-(Trimethylsilyl)ethoxymethyl chloride, often abbreviated as SEM-Cl, is an organochlorine compound commonly used in organic synthesis as a protecting group for hydroxyl (-OH) functionalities. Developed by Bruce H. Lipshutz in the 1970s, SEM-Cl offers several advantages for protecting hydroxyl groups in various research applications [].

Protecting Group Chemistry

In organic synthesis, protecting groups are temporary modifications introduced to specific functional groups within a molecule. These groups serve to prevent unwanted side reactions while allowing the manipulation of other functional groups. SEM-Cl acts as a protecting group for hydroxyl groups by reacting with them to form a SEM ether. This ether linkage is stable under a wide range of reaction conditions, allowing chemists to perform various transformations on the molecule without affecting the protected hydroxyl group.

Advantages of SEM-Cl as a Protecting Group

SEM-Cl offers several advantages over other hydroxyl protecting groups:

  • Stability: SEM ethers are stable under a wide range of reaction conditions, including basic, acidic, and neutral environments [].
  • Selectivity: SEM-Cl selectively reacts with primary and secondary alcohols, leaving other functional groups intact.
  • Ease of introduction and removal: The introduction and removal of the SEM protecting group can be achieved under mild reaction conditions, making it a versatile tool for organic synthesis [].

Applications in Scientific Research

SEM-Cl finds applications in various areas of scientific research, including:

  • Natural product synthesis: SEM-Cl is frequently used in the synthesis of complex natural products, such as carbohydrates, alkaloids, and terpenoids [, ].
  • Medicinal chemistry: SEM-Cl is employed in the synthesis of potential drug candidates by protecting hydroxyl groups during various transformations [].
  • Material science: SEM-Cl can be used to protect hydroxyl groups on surfaces, enabling the controlled modification of their properties for specific applications [].

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (10.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

76513-69-4

Wikipedia

2-(trimethylsilyl)ethoxymethyl chloride

Dates

Modify: 2023-08-15

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